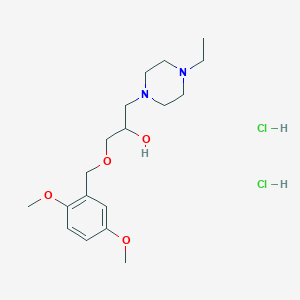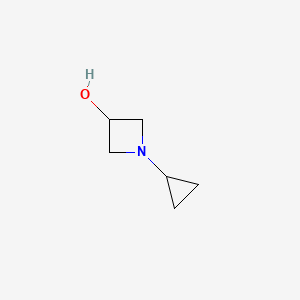![molecular formula C16H13ClN2OS2 B2932539 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-60-5](/img/structure/B2932539.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Chlorination and Methylation:
Acetylation: The final step involves the acetylation of the thiazole derivative with phenylthioacetic acid to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at different positions on the thiazole ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be employed to investigate enzyme activities and binding interactions.
Medicine: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties contribute to the development of new materials and technologies.
Wirkmechanismus
The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: This compound lacks the chlorine and methyl groups present in N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, resulting in different chemical properties and biological activities.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: This compound has a different substituent on the thiazole ring, leading to variations in its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of chlorine and methyl groups on the thiazole ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGSWHIGGCMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)


![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)


![N'-(3-chloro-4-methylphenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2932471.png)
![4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2932472.png)


![4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2932477.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)

